molecular formula C20H22N4O3S B2415869 N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1787880-03-8

N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2415869
CAS No.: 1787880-03-8
M. Wt: 398.48
InChI Key: VXOHBSGWFDVGDR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide have been synthesized for their potential biological activities. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities, indicating the therapeutic potential of structurally similar compounds in treating inflammation and pain (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Another area of research involves the synthesis and evaluation of azole derivatives for antimicrobial activities. Compounds containing the 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole structures have been synthesized and tested against various microorganisms. Some of these compounds displayed activity against the tested bacterial and fungal strains, highlighting the potential of such chemical structures in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antidiabetic Screening

Compounds incorporating the 1,3,4-oxadiazol moiety have also been synthesized and evaluated for their antidiabetic activity through in vitro screenings, such as the α-amylase inhibition assay. This research demonstrates the potential of structurally related compounds in the development of new antidiabetic medications (J. Lalpara et al., 2021).

Pharmacological Studies

Pharmacological studies of compounds with similar structural features have been conducted to understand their interactions with biological receptors, such as the CB1 cannabinoid receptor. These studies provide insight into the molecular interaction mechanisms, which could inform the development of drugs targeting specific receptors for various therapeutic applications (J. Shim et al., 2002).

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-17-7-3-2-6-16(17)21-20(25)24-9-4-5-14(12-24)11-18-22-19(23-27-18)15-8-10-28-13-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOHBSGWFDVGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.